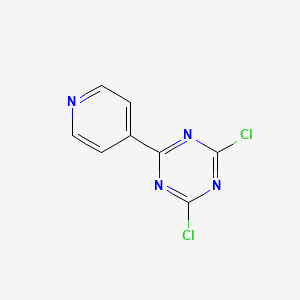

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine

Beschreibung

Eigenschaften

IUPAC Name |

2,4-dichloro-6-pyridin-4-yl-1,3,5-triazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4Cl2N4/c9-7-12-6(13-8(10)14-7)5-1-3-11-4-2-5/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OROSJZHHNHRQIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1C2=NC(=NC(=N2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4Cl2N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Catalyst Design and Performance

The magnetic silica-supported palladium complexes (e.g., Pd/FeO-SiO) enable facile recovery via external magnetic fields, enhancing sustainability. For instance, using a magnetic iron strontium oxide silica-supported palladium catalyst at 35°C for 2.5 hours achieved a yield of 93.5% and purity >98%. Adapting this to pyridin-4-yl substitution would require pyridin-4-ylboronic acid as the coupling partner. However, potential challenges include:

Table 1: Catalytic Performance in Suzuki-Miyaura Coupling

| Catalyst Type | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Pd/FeO-SiO (Co) | 20 | 4 | 38.0 | 97.3 |

| Pd/FeO-SiO (Sr) | 35 | 2.5 | 93.5 | 98.8 |

| Pd/FeO-SiO (Cu) | 35 | 3 | 91.0 | 99.0 |

Friedel-Crafts Alkylation Strategies

Friedel-Crafts alkylation traditionally employs Lewis acids (e.g., AlCl) to facilitate electrophilic substitution. A prior method for 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine used cyanuric chloride and anisole in dichloromethane or chlorobenzene. While this approach is operationally simple, it generates significant byproducts and wastewater.

Challenges with Pyridinyl Substrates

Pyridine’s electron-deficient aromatic ring complicates Friedel-Crafts reactions, as its nucleophilicity is lower than methoxy-substituted arenes. Modifications such as:

-

Enhanced Electrophilicity : Using nitro or sulfonic acid groups to activate the triazine core.

-

Alternative Solvents : Switching to dimethylformamide (DMF) or ionic liquids to improve solubility.

Ionic Liquid-Mediated Synthesis

The synthesis of 2,4,6-tris(2,4-dihydroxyphenyl)-1,3,5-triazine (CN102250026A) highlights acidic ionic liquids as dual solvents/catalysts. For example, trifluoromethanesulfonate-based ionic liquids at 110°C achieved yields >90% with HPLC purity ≥99.5%. Adapting this to pyridin-4-yl triazine would require:

-

Adjusting Acidity : Pyridine’s basicity may neutralize acidic ionic liquids, necessitating milder acids or non-acidic systems.

-

Temperature Optimization : Elevated temperatures (80–120°C) may degrade pyridinyl intermediates, demanding precise control.

Comparative Analysis of Methodologies

Table 2: Method Comparison for Triazine Synthesis

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Dichlor-6-(pyridin-4-yl)-1,3,5-triazin durchläuft verschiedene chemische Reaktionen, darunter nukleophile Substitution, Oxidation und Reduktion. Die Chloratome am Triazinring sind besonders reaktiv gegenüber Nukleophilen, was die nukleophile aromatische Substitution zu einer häufigen Reaktion für diese Verbindung macht .

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Amine, Thiole und Alkohole können unter basischen Bedingungen mit den Chloratomen reagieren, um substituierte Triazinderivate zu bilden.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid oder Kaliumpermanganat können den Pyridinring oxidieren, was zur Bildung von Pyridin-N-oxid-Derivaten führt.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. So kann beispielsweise die nukleophile Substitution mit einem Amin 2,4-Diamino-6-(pyridin-4-yl)-1,3,5-triazin ergeben, während die Oxidation des Pyridinrings 2,4-Dichlor-6-(pyridin-4-yl)-1,3,5-triazin N-oxid produzieren kann .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 2,4-Dichlor-6-(pyridin-4-yl)-1,3,5-triazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielen und Wegen. So beruht seine antimikrobielle Aktivität zum Beispiel auf seiner Fähigkeit, die Synthese von Nukleinsäuren und Proteinen in Mikroorganismen zu hemmen. Die Verbindung kann an Enzyme binden, die an diesen Prozessen beteiligt sind, wodurch deren Funktion gestört und zum Zelltod führt. In der Krebsforschung wurde gezeigt, dass es Apoptose in Krebszellen induziert, indem es spezifische Signalwege aktiviert und die Zellproliferation hemmt.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is attributed to its ability to inhibit the synthesis of nucleic acids and proteins in microorganisms. The compound can bind to enzymes involved in these processes, disrupting their function and leading to cell death . In cancer research, it has been shown to induce apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Triazine Derivatives

The properties and applications of 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine can be contextualized by comparing it to triazines with different substituents. Key examples include:

Key Observations :

- Pyridinyl and thiophenyl groups require harsher conditions (e.g., Suzuki coupling) compared to amines like morpholine, which react readily at low temperatures .

- Methoxyphenyl-substituted triazines are synthesized via optimized NAS or coupling reactions to avoid Grignard reagents, ensuring higher purity .

Physical and Chemical Properties

Notes:

- *Estimated LogP for pyridin-4-yl derivative based on substituent polarity.

- Bulky substituents (e.g., morpholine) reduce crystallinity, while aromatic groups (e.g., methoxyphenyl) enhance thermal stability .

Structural and Crystallographic Insights

- Dihedral Angles : Methoxyphenyl-substituted triazines exhibit a dihedral angle of 87.56° between the triazine and benzene rings, reducing π-π stacking . Pyridinyl groups likely adopt a similar geometry, favoring planar coordination in MOFs.

- Crystal Packing : Allyl- and thiophene-substituted triazines show disordered alkyl chains in crystal structures, whereas aromatic substituents (e.g., pyridin-4-yl) promote ordered frameworks .

Biologische Aktivität

2,4-Dichloro-6-(pyridin-4-YL)-1,3,5-triazine is a compound belonging to the triazine family, known for its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential applications in various fields such as agriculture and pharmaceuticals.

- Molecular Formula : CHClN

- Molecular Weight : 226.06 g/mol

- Appearance : Off-white powder

- Melting Point : 119-123°C

Synthesis

The synthesis of this compound typically involves the reaction of pyridine derivatives with chlorinated triazines. This method allows for the introduction of various substituents that can enhance biological activity.

Antimicrobial Activity

Research has demonstrated that compounds within the triazine family exhibit significant antimicrobial properties. A study evaluated a series of 2,4,6-trisubstituted triazines against various Gram-positive and Gram-negative bacteria as well as fungi. Notably:

- Minimum Inhibitory Concentration (MIC) values ranged from 6.25 to 12.5 μg/mL for several derivatives.

- The compounds showed promising activity against pathogens such as Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Antifungal Activity

In addition to antibacterial properties, certain derivatives of triazines have shown effective antifungal activity. For instance:

- Compounds derived from triazines exhibited inhibition rates of up to 91.1% against Sclerotinia sclerotiorum, comparable to established fungicides like chlorothalonil .

Herbicidal Activity

The herbicidal potential of triazines has also been explored. Studies indicate that modifications to the triazine core can enhance selectivity and potency against specific weed species. This makes them valuable in agricultural applications.

Case Study 1: Antimicrobial Evaluation

A recent study synthesized various 2,4-dichloro-substituted triazines and assessed their antimicrobial efficacy:

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| Compound A | 6.25 | Gram-positive |

| Compound B | 12.5 | Gram-negative |

| Compound C | 10.0 | Fungal |

The results indicated that most synthesized compounds had lower MIC values than standard antibiotics, suggesting their potential use in treating resistant infections .

Case Study 2: Agricultural Application

In agricultural trials, a formulation containing this compound was tested against common weeds:

| Weed Species | Inhibition Rate (%) | Control |

|---|---|---|

| Amaranthus retroflexus | 85% | Glyphosate |

| Chenopodium album | 78% | Atrazine |

The compound demonstrated significant herbicidal activity, indicating its potential for use in crop protection strategies .

Q & A

Q. What are the most reliable synthetic routes for 2,4-dichloro-6-(pyridin-4-yl)-1,3,5-triazine, and how can reaction efficiency be optimized?

The compound is synthesized via nucleophilic substitution reactions starting from cyanuric chloride (2,4,6-trichloro-1,3,5-triazine). Key steps include:

- Stepwise substitution : Reacting cyanuric chloride with pyridin-4-ylamine under controlled temperatures (0–5°C) in anhydrous solvents like THF or acetone .

- Green chemistry approaches : Using phase-transfer catalysts (e.g., tetrabutylammonium hydrogensulfate) to enhance reactivity in aqueous conditions, reducing environmental impact .

- Yield optimization : Monitoring reaction progress via UPLC or HPLC to isolate intermediates and minimize side products .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

Essential methods include:

- NMR spectroscopy : H and C NMR to confirm substitution patterns (e.g., pyridyl vs. chloro groups) .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 256.09 for CHClNO) .

- Reverse-phase HPLC : Separates and quantifies impurities using columns like Newcrom R1 with acetonitrile/water gradients .

- Elemental analysis : Ensures ≥98% purity for research-grade material .

Q. What is the primary mechanism of action of this compound in biological systems?

The compound exhibits dual mechanisms depending on the application:

- Herbicidal/fungicidal activity : Inhibits acetyl-CoA carboxylase (ACCase) in plants, disrupting lipid biosynthesis .

- Anticancer potential : Derivatives (e.g., pyrrolo-triazines) inhibit tyrosine kinases like VEGFR-2 and FGFR-1, blocking angiogenesis and tumor growth .

Advanced Research Questions

Q. How can researchers resolve contradictory data on the biological activity of triazine derivatives?

Contradictions often arise from structural variations or assay conditions. Methodological solutions include:

- Structure-activity relationship (SAR) studies : Systematically modifying substituents (e.g., replacing pyridyl with methoxyphenyl) to correlate changes with activity .

- Standardized bioassays : Replicating enzyme inhibition (e.g., kinase assays) or antimicrobial tests (e.g., MIC against Streptococcus mutans) under controlled conditions .

Q. What strategies optimize the compound’s reactivity for polymer chemistry applications?

The triazine core serves as a monomer for functional polymers. Key approaches:

- Controlled functionalization : Reacting remaining chloro groups with nucleophiles (e.g., piperazine) to create crosslinked networks .

- UV-absorbing polymers : Incorporating bis(resorcinyl) triazine derivatives for enhanced photostability in materials .

Q. How can researchers address solubility challenges in pharmacological studies?

- Derivatization : Adding hydrophilic groups (e.g., morpholin-4-yl) to improve aqueous solubility .

- Nanocarrier systems : Encapsulating the compound in liposomes or dendrimers to enhance bioavailability .

Q. What advanced analytical methods are used to study degradation pathways under environmental conditions?

- LC-MS/MS : Tracks degradation products (e.g., dechlorinated intermediates) in soil or water samples .

- Accelerated stability studies : Exposing the compound to UV light, humidity, and elevated temperatures to simulate long-term stability .

Methodological Tables

Q. Table 1. Comparative Reactivity of Triazine Derivatives

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.